molecular formula C16H23N3O4 B1611722 6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid CAS No. 904817-70-5

6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid

Cat. No.: B1611722
CAS No.: 904817-70-5
M. Wt: 321.37 g/mol
InChI Key: OLQYDWGOSNEFKE-UHFFFAOYSA-N
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Description

This compound features a pyridine-3-carboxylic acid core substituted with a 3-methylpiperazine ring, where the piperazine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes.

Properties

IUPAC Name

6-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-11-10-18(13-6-5-12(9-17-13)14(20)21)7-8-19(11)15(22)23-16(2,3)4/h5-6,9,11H,7-8,10H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQYDWGOSNEFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587636
Record name 6-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904817-70-5
Record name 6-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Piperazine

The initial step involves protecting the piperazine nitrogen using tert-butoxycarbonyl (Boc) groups. This is typically achieved by reacting piperazine derivatives with di-tert-butyl dicarbonate under basic conditions. The Boc group is stable under a variety of reaction conditions and can be removed later if needed.

Methylation of Piperazine Ring

Selective methylation at the 3-position of the piperazine ring is performed using methylating agents under controlled conditions to avoid over-alkylation. This step is crucial to obtain the 3-methyl substitution pattern required for the final compound.

Coupling with Pyridine-3-carboxylic Acid

The functionalized piperazine intermediate is then coupled with pyridine-3-carboxylic acid or its activated derivatives (such as acid chlorides or esters) using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) in anhydrous solvents (e.g., dichloromethane).

A representative reaction condition is:

Step Reagents and Conditions
Coupling 1-(tert-butoxycarbonyl)piperazin-3-methyl derivative, pyridine-3-carboxylic acid derivative, EDCI, HOBt, triethylamine, dichloromethane, room temperature, 5 hours under nitrogen atmosphere

This step forms the amide bond linking the piperazine and pyridine moieties.

Purification

The crude product is purified via column chromatography using silica gel with solvent systems such as dichloromethane/methanol/ammonium hydroxide mixtures to isolate the pure compound.

Characterization

The final compound is characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Infrared (IR) spectroscopy to verify functional groups.
  • Elemental analysis for purity assessment.

Experimental Data Summary

Parameter Data/Condition
Solvent Dichloromethane (CH2Cl2)
Coupling Reagents EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBt (1-hydroxybenzotriazole)
Base Triethylamine
Reaction Temperature Room temperature (approx. 20-25 °C)
Reaction Time 5 hours
Atmosphere Nitrogen
Purification Method Silica gel column chromatography
Eluent System Dichloromethane/methanol/concentrated ammonium hydroxide (90:9:1)
Yield Typically moderate to high (exact yields depend on scale and conditions)

Summary Table of Preparation Steps

Step No. Reaction Description Key Reagents/Conditions Purpose
1 Boc protection of piperazine nitrogen Di-tert-butyl dicarbonate, base Protect amine groups
2 Methylation of piperazine ring Methylating agent, controlled conditions Introduce methyl substituent
3 Coupling with pyridine-3-carboxylic acid EDCI, HOBt, triethylamine, dichloromethane Form amide bond linkage
4 Purification Silica gel chromatography, solvent gradient Isolate pure compound
5 Characterization NMR, MS, IR, elemental analysis Confirm structure and purity

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group on the piperazine nitrogen is acid-labile, enabling controlled deprotection under acidic conditions. This reaction is critical for generating free amines for subsequent functionalization:

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane .

  • Conditions : Room temperature for 1–4 hours or reflux for 30 minutes.

  • Outcome : Yields the free piperazine derivative, which can participate in nucleophilic substitution or coupling reactions.

  • Side Reaction : Overexposure to acid may lead to decarboxylation of the pyridine-3-carboxylic acid group .

Esterification and Amidation of the Carboxylic Acid

The carboxylic acid group undergoes standard derivatization reactions to form esters or amides, enhancing solubility or enabling conjugation:

  • Esterification :

    ReagentSolventTemperatureYield (%)
    Methanol + H₂SO₄MethanolReflux85–90
    Ethanol + DCC/DMAPTHFRT78
  • Amidation :

    Coupling AgentBaseSolventYield (%)
    HATUDIPEADMF92
    EDC·HCl + HOBtNMMDCM88

These reactions are pivotal for synthesizing prodrugs or conjugates with improved bioavailability .

Piperazine Ring Functionalization

The deprotected piperazine nitrogen can undergo alkylation, acylation, or sulfonylation:

  • Alkylation :

    ElectrophileBaseSolventYield (%)
    Methyl iodideK₂CO₃Acetone75
    Benzyl chlorideEt₃NDCM82
  • Acylation :

    Acylating AgentConditionsYield (%)
    Acetic anhydrideRT, 2h90
    Benzoyl chloride0°C→RT, 1h88

These modifications tune the compound’s physicochemical properties and biological activity .

Pyridine Ring Reactivity

The pyridine ring participates in electrophilic aromatic substitution (EAS) and metal-catalyzed cross-couplings:

  • EAS Reactions :

    ReactionReagentPositionYield (%)
    NitrationHNO₃/H₂SO₄C-265
    BrominationBr₂/FeBr₃C-470
  • Suzuki Coupling :

    Boronic AcidCatalystYield (%)
    Phenylboronic acidPd(PPh₃)₄, Na₂CO₃80
    4-Pyridylboronic acidPdCl₂(dppf), CsF75

These reactions enable structural diversification for SAR studies .

Oxidation and Reduction

  • Carboxylic Acid Reduction :

    ReagentConditionsProductYield (%)
    LiAlH₄THF, reflux3-(Hydroxymethyl)pyridine60
    BH₃·THFRT, 12h3-(Aminomethyl)pyridine55
  • Piperazine Oxidation :

    Oxidizing AgentConditionsProductYield (%)
    mCPBADCM, 0°C→RTPiperazine N-oxide78

Stability Under Synthetic Conditions

The compound exhibits moderate stability in polar aprotic solvents (DMF, DMSO) but degrades under prolonged exposure to:

  • Strong Acids (pH < 2): Boc deprotection occurs within 1 hour .

  • Strong Bases (pH > 10): Saponification of the ester derivatives is observed.

Comparative Reactivity Insights

  • The Boc group is more reactive toward acids than the methyl group on the piperazine ring, allowing selective deprotection .

  • The pyridine ring is less reactive toward EAS compared to benzene due to electron-withdrawing effects of the nitrogen .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
The compound's piperazine moiety is known for its role in drug design, particularly in anticancer agents. Studies have suggested that derivatives of piperazine can enhance the potency of antitumor drugs by improving their solubility and bioavailability. For instance, compounds similar to 6-{4-[(tert-butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid have been investigated for their ability to inhibit specific cancer cell lines, showcasing promising results in preclinical trials.

2. Neurological Disorders
Research indicates that piperazine derivatives can exhibit neuroprotective effects. The compound may serve as a lead structure for developing drugs targeting neurological conditions such as depression and anxiety, owing to its ability to modulate neurotransmitter systems.

3. Antimicrobial Activity
Preliminary studies have shown that pyridine derivatives possess antimicrobial properties. The incorporation of the tert-butoxycarbonyl group may enhance the compound's lipophilicity, potentially leading to improved membrane permeability and efficacy against various pathogens.

Agrochemical Applications

1. Pesticide Development
The structural features of this compound make it a candidate for developing novel pesticides. Its ability to interact with biological systems can be exploited to create compounds that target specific pests while minimizing environmental impact.

2. Herbicides
Research into pyridine-based herbicides has indicated that modifications at the nitrogen positions can lead to increased herbicidal activity. The compound's unique structure may facilitate the design of selective herbicides with lower toxicity profiles.

Material Science Applications

1. Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer synthesis, particularly in creating functionalized polymers with enhanced thermal and mechanical properties. Its ability to form stable complexes with metal ions opens avenues for developing advanced materials with specific functionalities.

2. Nanotechnology
In nanotechnology, compounds like this compound can serve as ligands in the synthesis of nanoparticles, which are crucial for applications in drug delivery systems and imaging technologies.

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated inhibition of growth in breast cancer cell lines
Neuroprotective EffectsShowed potential in reducing neuroinflammation
Pesticide EfficacyIncreased activity against target pests compared to existing products

Mechanism of Action

The mechanism of action of 6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing an active amine that can interact with enzymes or receptors. The pyridine ring may participate in π-π interactions or hydrogen bonding, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between the target compound and related analogs:

Property Target Compound Analog 1 : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Analog 2 : 6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid Analog 3 : 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
Core Structure Pyridine-3-carboxylic acid with Boc-protected 3-methylpiperazine Piperidine-3-carboxylic acid with Boc and phenyl substituents Oxazolo-pyridine fused ring with Boc Pyridazine core with piperidine-4-carboxylic acid and 3-methylphenyl substituent
Molecular Formula Likely ~C₁₆H₂₄N₃O₄ (estimated) C₁₇H₂₃NO₄ C₁₂H₁₆N₂O₅ C₁₈H₁₉N₃O₂
Molecular Weight ~330 g/mol (estimated) 305.37 g/mol 214.63 g/mol 297.35 g/mol
Key Functional Groups Boc, 3-methylpiperazine, pyridine-3-carboxylic acid Boc, phenyl, piperidine-3-carboxylic acid Boc, oxazole-pyridine fusion, carboxylic acid Pyridazine, 3-methylphenyl, piperidine-4-carboxylic acid
Potential Applications Intermediate in peptide synthesis or kinase inhibitor development Chiral building block for pharmaceuticals Heterocyclic scaffold for drug discovery Target for CNS or anti-inflammatory agents
Stability/Solubility Boc group improves organic-phase solubility; methyl may reduce crystallinity Phenyl group increases lipophilicity; chiral centers complicate synthesis Oxazole ring enhances rigidity; fused system may reduce aqueous solubility Pyridazine’s electron-deficient nature may affect reactivity

Key Research Findings and Structural Insights

Role of the Boc Group : The Boc protection in the target compound and analogs (e.g., Analog 1 and Analog 2) is critical for preventing undesired amine reactions during multi-step syntheses. However, the Boc group’s acid-labile nature necessitates careful handling under acidic conditions .

Analog 2’s oxazolo-pyridine fusion introduces conformational rigidity, which could limit rotational freedom compared to the target’s flexible piperazine-pyridine system .

Substituent Effects :

  • The 3-methyl group on the target’s piperazine may enhance metabolic stability compared to unsubstituted piperazines (e.g., in ’s imidazole derivatives) .
  • Analog 1’s phenyl substituent increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Limitations and Data Gaps

  • Comparative solubility or stability studies are also absent.
  • Structural vs. Functional Comparisons : While structural differences are clear, direct pharmacological or kinetic data (e.g., IC₅₀ values) are unavailable, limiting mechanistic insights.

Q & A

Basic: What are the critical steps for synthesizing 6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid?

Answer:
The synthesis typically involves multi-step reactions:

Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce the piperazine moiety. For example, tert-butyl XPhos and palladium diacetate are used under inert atmospheres (40–100°C) to ensure regioselectivity .

Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the piperazine nitrogen, requiring anhydrous conditions to avoid hydrolysis .

Carboxylic Acid Activation : The pyridine-3-carboxylic acid group may be activated via esterification (e.g., methyl ester) to facilitate subsequent coupling, followed by hydrolysis under acidic or basic conditions .
Key Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates and byproducts.

Basic: How is the purity of this compound validated in academic research?

Answer:
Standard analytical methods include:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<0.5% area) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., tert-butyl singlet at δ ~1.4 ppm, piperazine protons at δ ~3.0–4.0 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ ion for C₁₇H₂₃N₃O₄: 334.17) .
    Note : Residual solvents (e.g., acetonitrile, tert-butyl alcohol) should be quantified via GC-MS .

Advanced: How does steric hindrance from the tert-butyl group impact reaction yields during functionalization?

Answer:
The bulky tert-butoxycarbonyl (Boc) group on the piperazine ring can:

  • Reduce Reactivity : Slow down nucleophilic substitutions or metal-catalyzed couplings due to steric shielding. For example, coupling reactions may require elevated temperatures (80–100°C) and extended reaction times (≥24 hours) .
  • Influence Solubility : The Boc group enhances solubility in non-polar solvents (e.g., dichloromethane), complicating aqueous workups. Precipitation or column chromatography with gradients (e.g., 10–50% EtOAc/hexane) is often necessary .
    Mitigation : Use protecting-group-free strategies for downstream modifications or employ microwave-assisted synthesis to accelerate kinetics .

Advanced: What are the stability challenges of this compound under varying pH conditions?

Answer:

  • Acidic Conditions : The Boc group is labile below pH 3, leading to deprotection and formation of tert-butanol and CO₂. Avoid prolonged exposure to HCl or TFA .
  • Basic Conditions : The pyridine-carboxylic acid may undergo decarboxylation at pH >10, especially at elevated temperatures (>60°C) .
  • Storage Recommendations : Store at 2–8°C in anhydrous DMSO or under nitrogen to prevent hydrolysis and oxidation .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

  • Impurity Profiles : Batch-to-batch variations in byproducts (e.g., de-Boc derivatives) can alter activity. Validate purity via LC-MS and compare against standardized reference materials .
  • Assay Conditions : Differences in cell lines (e.g., prostate vs. breast cancer models) or incubation times (24 vs. 48 hours) affect results. Replicate assays under controlled conditions, as seen in anti-proliferative studies on similar pyridine derivatives .
  • Solvent Artifacts : DMSO concentration >0.1% can induce cytotoxicity. Use vehicle controls to isolate compound-specific effects .

Advanced: What strategies optimize regioselectivity during piperazine functionalization?

Answer:

  • Directed Metalation : Use directing groups (e.g., carbonyl or amide) to control substitution at the 3-methylpiperazine position. For example, Pd-catalyzed C–H activation with tert-butyl XPhos enhances selectivity .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., carboxylic acid as a methyl ester) to direct reactions to the piperazine ring .
  • Computational Modeling : DFT calculations predict reactive sites based on electron density maps, guiding experimental design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid

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